Bradykinin, phe(8)-psi-CH2NH-arg(9)-
Overview
Description
Bradykinin, phe(8)-psi-CH2NH-arg(9)- is a synthetic analogue of bradykinin, a potent vasoactive peptide involved in various physiological processes such as vasodilation, inflammation, and pain mediation. This compound is specifically designed to mimic the structure and function of natural bradykinin, with modifications at the phenylalanine (phe) and arginine (arg) residues to enhance its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bradykinin, phe(8)-psi-CH2NH-arg(9)- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The psi-CH2NH modification is introduced during the coupling of the phenylalanine and arginine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of bradykinin, phe(8)-psi-CH2NH-arg(9)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Bradykinin, phe(8)-psi-CH2NH-arg(9)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Various peptide analogues with modified amino acid sequences.
Scientific Research Applications
Bradykinin, phe(8)-psi-CH2NH-arg(9)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, pain, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of bradykinin, phe(8)-psi-CH2NH-arg(9)- involves binding to bradykinin receptors, primarily the B2 receptor, which is a G protein-coupled receptor. Upon binding, it activates downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers result in the release of calcium ions and activation of protein kinase C (PKC), ultimately causing vasodilation and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
Lysyl-bradykinin (Lys-BK): A similar peptide with an additional lysine residue at the N-terminus.
Des-Arg(9)-bradykinin: A bradykinin analogue lacking the C-terminal arginine residue.
Methionyl-lysyl-bradykinin: Another analogue with a methionine residue at the N-terminus.
Uniqueness
Bradykinin, phe(8)-psi-CH2NH-arg(9)- is unique due to its specific modifications at the phenylalanine and arginine residues, which enhance its stability and activity compared to natural bradykinin and other analogues. These modifications make it a valuable tool for studying bradykinin-related pathways and developing therapeutic agents .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H75N15O10/c51-34(16-7-21-56-49(52)53)45(71)65-25-11-20-40(65)47(73)64-24-9-18-38(64)43(69)59-29-41(67)61-36(27-32-14-5-2-6-15-32)42(68)62-37(30-66)46(72)63-23-10-19-39(63)44(70)60-33(26-31-12-3-1-4-13-31)28-58-35(48(74)75)17-8-22-57-50(54)55/h1-6,12-15,33-40,58,66H,7-11,16-30,51H2,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,74,75)(H4,52,53,56)(H4,54,55,57)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBISGEHGXKBF-TZPCGENMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)CNC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)CN[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H75N15O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152019 | |
Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1046.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118122-39-7 | |
Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118122397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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